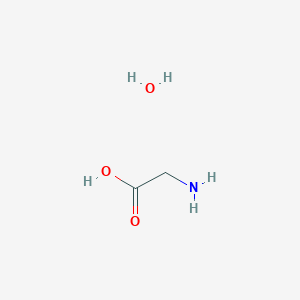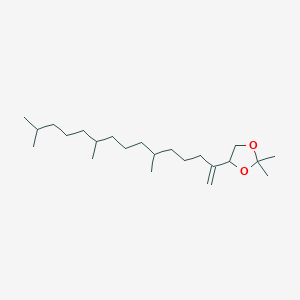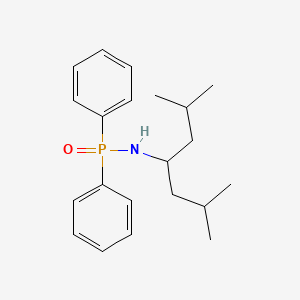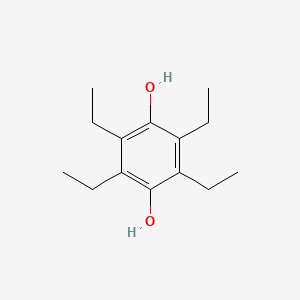![molecular formula C22H20O5 B14281030 11H-Benzo[b]fluoren-11-one, 4,5,9,10-tetramethoxy-2-methyl- CAS No. 133129-36-9](/img/structure/B14281030.png)
11H-Benzo[b]fluoren-11-one, 4,5,9,10-tetramethoxy-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11H-Benzo[b]fluoren-11-one, 4,5,9,10-tetramethoxy-2-methyl- is a complex organic compound with a unique structure It belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and is characterized by its multiple methoxy groups and a methyl group attached to the benzo[b]fluorenone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 11H-Benzo[b]fluoren-11-one, 4,5,9,10-tetramethoxy-2-methyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by the introduction of methoxy groups through methylation reactions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch or continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions ensures efficient production while minimizing by-products and waste.
化学反応の分析
Types of Reactions
11H-Benzo[b]fluoren-11-one, 4,5,9,10-tetramethoxy-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
科学的研究の応用
11H-Benzo[b]fluoren-11-one, 4,5,9,10-tetramethoxy-2-methyl- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and photovoltaic cells.
作用機序
The mechanism of action of 11H-Benzo[b]fluoren-11-one, 4,5,9,10-tetramethoxy-2-methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
11H-Benzo[b]fluoren-11-one: Lacks the methoxy and methyl groups, resulting in different chemical properties and reactivity.
4,5,9,10-Tetramethoxy-2-methyl-phenanthrene: Similar methoxy and methyl substitution pattern but different core structure.
2-Methyl-9,10-dimethoxy-phenanthrene: Shares some structural features but differs in the number and position of methoxy groups.
Uniqueness
11H-Benzo[b]fluoren-11-one, 4,5,9,10-tetramethoxy-2-methyl- is unique due to its specific substitution pattern and the presence of multiple methoxy groups
特性
CAS番号 |
133129-36-9 |
|---|---|
分子式 |
C22H20O5 |
分子量 |
364.4 g/mol |
IUPAC名 |
4,5,9,10-tetramethoxy-2-methylbenzo[b]fluoren-11-one |
InChI |
InChI=1S/C22H20O5/c1-11-9-13-16(15(10-11)25-3)18-19(20(13)23)22(27-5)17-12(21(18)26-4)7-6-8-14(17)24-2/h6-10H,1-5H3 |
InChIキー |
CVKOPWHRZFOXAW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=C1)OC)C3=C(C4=C(C(=CC=C4)OC)C(=C3C2=O)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


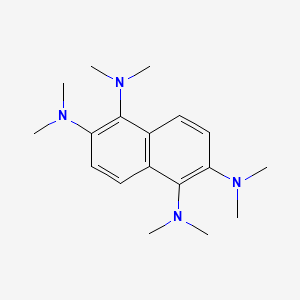
![3-Dodecyl-2,5-bis[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14280957.png)

